2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a biphenyl group through a sulfanyl and acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Sulfanyl Linkage Formation: The benzimidazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Acetohydrazide Formation: The resulting compound is further reacted with acetic anhydride to form the acetohydrazide intermediate.
Condensation with Biphenyl Aldehyde: Finally, the acetohydrazide intermediate is condensed with biphenyl-4-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Catalysis: It can serve as a ligand in the synthesis of metal complexes for catalytic applications.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, while the biphenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide
- N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(phenyl)ethylidene]acetohydrazide
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is unique due to the presence of both the benzimidazole and biphenyl moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C23H20N4OS |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H20N4OS/c1-16(17-11-13-19(14-12-17)18-7-3-2-4-8-18)26-27-22(28)15-29-23-24-20-9-5-6-10-21(20)25-23/h2-14H,15H2,1H3,(H,24,25)(H,27,28)/b26-16+ |
InChI Key |
NAROKBZIQIZHPP-WGOQTCKBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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